molecular formula C11H20BrNO3 B15304828 tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

Cat. No.: B15304828
M. Wt: 294.19 g/mol
InChI Key: DGTXYSZASJZJJK-SECBINFHSA-N
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Description

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a chiral carbamate derivative characterized by a tert-butyl group, a bromine atom, and a 2-oxopentanoyl moiety. Its molecular formula is C₁₁H₂₀BrNO₃, with a molecular weight of 294.19 g/mol (enantiomeric purity dependent on synthesis). The compound’s stereochemistry (R-configuration at C3) and functional groups make it a versatile intermediate in organic synthesis and drug discovery, particularly for introducing bromine as a leaving group in substitution reactions or as a handle for further derivatization.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

InChI

InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m1/s1

InChI Key

DGTXYSZASJZJJK-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to form tert-butyl esters . Another approach includes the use of palladium-catalyzed cross-coupling reactions with aryl halides .

Industrial Production Methods

Industrial production of this compound may involve scalable and sustainable methods such as solvent-free N-Boc deprotection using hydrogen chloride gas . These methods are designed to be efficient and environmentally friendly, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, tert-butyl hydroperoxide, and hydrogen chloride gas. Reaction conditions often involve specific solvents such as 1,4-dioxane and bases like cesium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides can yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is used in the synthesis of various organic compounds, including tetrasubstituted pyrroles . It serves as a building block for more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications in industrial processes are driven by its reactivity and stability.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets such as enzymes. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This interaction disrupts normal enzyme function and can have therapeutic effects.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

  • tert-Butyl N-[(3S)-1-Bromo-4-methyl-2-oxopentan-3-yl]carbamate (S-enantiomer): Shares the same molecular formula (C₁₁H₂₀BrNO₃) but differs in stereochemistry at C3. Enantiomeric differences can lead to distinct biological activities and synthetic applications, such as altered enzyme-binding affinities.
  • tert-Butyl N-[(3R)-1-Bromo-5-methyl-2-oxohexan-3-yl]carbamate: Features a longer carbon chain (hexan vs. pentan), resulting in a molecular formula of C₁₂H₂₂BrNO₃ (MW: 308.22 g/mol).

Functional Group Modifications

Compound Name Structural Variation Key Properties/Applications Reference
tert-Butyl N-(4-methylphenyl)carbamate Aromatic ring replaces aliphatic chain Enhanced stability; used in polymer chemistry
1-Bromo-N-(tert-butoxycarbonyl)glycine Glycine moiety instead of oxopentanoyl Peptide synthesis; biocompatibility
tert-Butyl N-(2-bromoacetyl)carbamate Acetyl group replaces oxopentanoyl Higher electrophilicity; crosslinking agent
tert-Butyl (3-oxocyclohexyl)carbamate Cyclohexane ring vs. linear chain Increased ring strain; enzyme inhibition

Halogen-Substituted Analogs

  • tert-Butyl N-[(3R)-1-Chloro-4-methyl-2-oxopentan-3-yl]carbamate: Chlorine substitution reduces molecular weight (C₁₁H₂₀ClNO₃, MW: 249.73 g/mol) and alters reactivity (weaker leaving group than bromine).
  • tert-Butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate: Aromatic benzothiophene core with bromine and cyano groups. The planar structure enhances π-π stacking, useful in materials science.

Stereochemical Impact

The R-configuration at C3 in the target compound optimizes spatial orientation for nucleophilic substitution reactions, critical in synthesizing chiral amines or heterocycles. In contrast, the S-enantiomer may exhibit lower efficacy in asymmetric catalysis due to mismatched stereoelectronic effects.

Bromine as a Functional Handle

The bromine atom facilitates SN2 reactions , enabling cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement to introduce amines, thiols, or other groups. Comparatively, chloro analogs require harsher conditions for substitution.

tert-Butyl Group Contributions

The bulky tert-butyl group enhances steric protection of the carbamate nitrogen, improving stability against hydrolysis. This contrasts with methyl or benzyl carbamates, which are more prone to degradation.

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